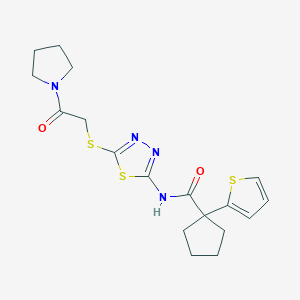
N-(4-ethylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, commonly known as EMA401, is a small molecule drug that has been extensively studied for its potential therapeutic applications. EMA401 is a selective angiotensin II type 2 receptor (AT2R) antagonist that has been shown to have promising effects in the treatment of chronic pain and inflammation.
Scientific Research Applications
Metabolic Pathway Analysis
Research on similar compounds such as chloroacetamide herbicides (including acetochlor and butachlor) revealed that they undergo complex metabolic activation pathways in liver microsomes, leading to the formation of potentially carcinogenic products. This insight is crucial for understanding the metabolism and potential risks associated with structurally related compounds like N-(4-ethylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).
Coordination Chemistry and Antioxidant Activity
The synthesis and characterization of pyrazole-acetamide derivatives, including their coordination complexes, demonstrate their potential in coordination chemistry. These complexes exhibit significant antioxidant activity, highlighting the potential use of similar compounds in antioxidant research (Chkirate et al., 2019).
Antibacterial Activity
Compounds like N-(4-(1H-benzo(d)imidazole-2-yl)-2-(4-hydroxy-6-methylpyramidine-2-yl thio)acetamide, synthesized from similar structures, have shown promising antibacterial properties. This suggests that this compound could be explored for potential antibacterial applications (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Radiochemical Synthesis for PET Tracers
Imidazopyridine- and purine-thioacetamide derivatives, structurally similar to this compound, have been synthesized for potential use as PET tracers. This showcases the application of similar compounds in the development of diagnostic tools (Gao, Wang, & Zheng, 2016).
Fused Derivative Synthesis for Antimicrobial Activities
The synthesis of thiazoles and their fused derivatives, using compounds similar to this compound, has been explored. These derivatives display antimicrobial activities, suggesting a similar potential application for the compound (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Antioxidant and Anti-inflammatory Properties
N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, structurally related to the compound of interest, have shown good antioxidant and anti-inflammatory activities. This implies potential research applications of this compound in similar areas (Koppireddi et al., 2013).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-3-15-7-9-16(10-8-15)22-19(24)14-26-20-21-11-12-23(20)17-5-4-6-18(13-17)25-2/h4-13H,3,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSABNOBENKYGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2842373.png)
![N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide](/img/structure/B2842374.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2842376.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2842377.png)

![N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2842382.png)
![(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842383.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2842384.png)

![N-(8-hydroxy-6-phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2842388.png)
